Vinylamine
Description
Significance of Vinylamine in Fundamental Organic and Polymer Chemistry
This compound serves as a crucial building block and intermediate in the synthesis of a wide range of organic compounds and polymers. In organic chemistry, the presence of both the reactive vinyl group (C=C) and the nucleophilic amine group (NH₂) allows for diverse reaction pathways, including additions across the double bond, reactions involving the amine nitrogen, and participation in polymerization processes. This dual functionality makes this compound and its derivatives valuable synthons for creating complex molecular architectures.
In polymer chemistry, this compound is particularly significant as the monomeric unit of polythis compound (PVAm). Although this compound itself is highly unstable and cannot be directly polymerized, its polymeric form, PVAm, is a water-soluble macromolecule characterized by the highest density of pendant primary amine groups among all vinyl polymers csbme.orgrsc.orgresearchgate.net. This high concentration of primary amines imparts unique properties to PVAm, including polycationic behavior, pH-responsiveness, metal binding capacity, and reactivity towards various substrates csbme.orgrsc.orgresearchgate.net. These properties make PVAm and its derivatives highly attractive for a broad spectrum of applications, such as water purification, surface modification, gas separation (including carbon dioxide capture), paper strengthening, and biomedical engineering applications like gene transfection and drug therapy csbme.orgrsc.orgresearchgate.net. The ability to functionalize or couple the primary amine groups with various substrates through complexation or hydrogen bonding further enhances their utility in preparing materials for diverse applications researchgate.net.
Beyond terrestrial applications, this compound has also been recognized for its potential significance in astrochemistry and the origins of life. It has been detected in interstellar ice analogs, suggesting possible extraterrestrial formation pathways. As an unsaturated amine isovalent to vinyl alcohol, this compound could serve as a key precursor for the abiotic synthesis of prebiotic molecules like amino acids and nucleobases, contributing to discussions on the origins-of-life theme researchgate.netresearchgate.net.
Unique Challenges Associated with the Study of this compound Due to Intrinsic Instability
Despite its significant potential, the study and direct manipulation of this compound are severely hampered by its intrinsic instability. This compound is known to rapidly undergo tautomerization to its more stable isomer, ethanimine (B1614810) (acetaldimine) researchgate.netaanda.org. This equilibrium strongly favors the imine form, making the isolation and handling of pure this compound challenging under standard laboratory conditions.
The rapid conversion of this compound to acetaldimine through tautomerism is a primary reason why polythis compound cannot be synthesized by the direct polymerization of the this compound monomer researchgate.net. This instability necessitates the use of indirect synthetic routes for the production of PVAm and its derivatives.
The inherent reactivity and tendency to isomerize also pose challenges for spectroscopic characterization and the study of its fundamental chemical properties. Researchers must employ specialized techniques and carefully controlled conditions to study this compound itself or utilize protected forms as synthetic equivalents.
Overview of Advanced Academic Research Methodologies Applied to this compound and its Derivatives
Due to the instability of this compound, advanced academic research methodologies primarily focus on the synthesis, characterization, and application of its more stable precursors and polymeric derivatives, particularly polythis compound.
A common strategy for obtaining polythis compound involves the polymerization of protected this compound monomers, such as N-vinylformamide (NVF) or N-vinylacetamide (NVA), followed by hydrolysis of the protecting group to reveal the primary amine functionalities rsc.orgresearchgate.netitu.edu.tr.
Synthetic Routes to Polythis compound Precursors:
| Precursor Monomer | Polymerization Method(s) | Notes |
| N-Vinylformamide (NVF) | Free radical polymerization, Controlled radical polymerization (RAFT, OMRP) rsc.orgresearchgate.netresearchgate.netitu.edu.tracs.org | Most common precursor for PVAm synthesis rsc.orgitu.edu.tr. |
| N-Vinylacetamide (NVA) | Free radical polymerization, Controlled radical polymerization (OMRP) rsc.orgresearchgate.netacs.org | Also used as a precursor, followed by hydrolysis rsc.orgresearchgate.net. |
| N-Vinylphthalimide | Free radical polymerization itu.edu.tr | Less common precursor itu.edu.tr. |
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Organometallic-Mediated Radical Polymerization (OMRP), have been explored to achieve better control over the molecular weight, polydispersity, and architecture of poly(N-vinylamide) precursors researchgate.netitu.edu.tracs.org. While RAFT polymerization of cyclic N-vinylamides is well-documented, controlling acyclic N-vinylamides like NVF and NVA using this method remains challenging acs.org. OMRP, particularly using organocobalt(III) complexes, has shown promise in the controlled polymerization of less activated monomers, including N-vinylamides, enabling the precision design of poly(this compound) derivatives researchgate.netacs.org.
Hydrolysis of Poly(N-vinylamide)s:
The hydrolysis of the poly(N-vinylamide) precursors is a crucial step to generate the desired primary amine groups of PVAm. This hydrolysis can be carried out under acidic or basic conditions researchgate.net. Research focuses on optimizing hydrolysis conditions to achieve high conversion of amide groups to primary amines while preserving the polymer backbone integrity rsc.orgacs.org. Elemental analysis and NMR spectroscopy are commonly used to determine the degree of hydrolysis acs.org.
Characterization Techniques:
Advanced characterization techniques are employed to analyze the structure, molecular weight, composition, and properties of PVAm and its derivatives. These include:
Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and assess the degree of hydrolysis acs.orgresearchgate.net.
Fourier Transform Infrared (FTIR) spectroscopy to identify functional groups aanda.orgresearchgate.net.
Size Exclusion Chromatography (SEC) to determine molecular weight and molecular weight distribution researchgate.net.
Elemental Analysis (EA) to determine the elemental composition and calculate the degree of hydrolysis acs.org.
Potentiometry to study the polycationic nature and pH-responsive behavior researchgate.net.
Transmission Electron Microscopy (TEM) and other microscopy techniques to visualize the morphology of PVAm-based materials, such as composite nanoparticles researchgate.net.
Spectrophotometric methods for analyzing derivatives, such as the formation of N-vinylamino-naphthoquinone derivatives for the quality control of pharmaceuticals benthamdirect.com.
Research on Derivatives and Applications:
Current research also extensively explores the synthesis and properties of this compound derivatives and modified polythis compound polymers for specific applications. This includes grafting various molecules onto the PVAm backbone to introduce new functionalities, such as hydrophobes, carbohydrate oligomers, or proteins researchgate.net. Studies investigate the performance of PVAm and its derivatives in areas like CO₂ capture membranes, where the amine groups play a key role in interacting with CO₂ mdpi.comethz.ch, and in biomedical applications, focusing on aspects like gene transfection and drug delivery csbme.orgresearchgate.net. Methodologies involve evaluating the efficiency and stability of these materials under relevant conditions.
The study of this compound in astrochemistry utilizes techniques like tunable photoionization reflectron time-of-flight mass spectrometry (PI-Re-TOF-MS) and temperature-programmed desorption (TPD) to identify and quantify this compound formed in interstellar ice analogs researchgate.net. Quantum chemical computations are also employed to investigate potential formation pathways in extraterrestrial environments researchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N/c1-2-3/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKPFRHYYNDTL-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N | |
| Record name | ETHYLENEAMINE | |
| Source | CAMEO Chemicals | |
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Related CAS |
26336-38-9 | |
| Record name | Poly(vinylamine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26336-38-9 | |
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DSSTOX Substance ID |
DTXSID2075053 | |
| Record name | Vinylamine | |
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Molecular Weight |
43.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Usually colorless to light colored liquids with an ammonia-like odor. Flammable. May be very corrosive to skin, eyes, mucus membranes and metals. They are often used as fungicides and to manufacture other chemicals. | |
| Record name | ETHYLENEAMINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
593-67-9, 26336-38-9 | |
| Record name | ETHYLENEAMINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Vinylamine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyleneamine | |
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| Record name | Poly(vinylamine) | |
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| Record name | Ethenamine, homopolymer | |
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| Record name | Vinylamine | |
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| Record name | Vinylamine | |
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| Record name | Ethenamine, homopolymer | |
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| Record name | VINYLAMINE | |
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Theoretical and Computational Investigations of Vinylamine
Quantum Chemical Characterization of Electronic Structure and Energetics
Quantum chemical calculations provide a detailed picture of vinylamine's electronic landscape and the relative energies of its different forms. These investigations are fundamental to understanding its stability, reactivity, and interactions with other species.
High-Level Molecular Geometry Optimization and Conformational Landscape Analysis
Molecular geometry optimization is a core computational technique used to find the most stable arrangement of atoms in a molecule by minimizing its energy on the potential energy surface wikipedia.orgarxiv.orglupinepublishers.com. For this compound, theoretical studies have indicated that its equilibrium structure is non-planar researchgate.netresearchgate.net. This non-planarity arises from the pyramidalization of the nitrogen atom, a characteristic feature influenced by the interplay between the nitrogen lone pair and the π system of the vinyl group researchgate.net.
Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt by rotation around single bonds and the energy barriers between them mdpi.comvscht.cz. For this compound, this involves considering the rotation of the amino group relative to the vinyl group. Studies have calculated barriers to inversion and rotation processes, providing a more complete picture of its flexible structure researchgate.net. While this compound itself is relatively simple, conformational analysis of substituted vinylamines (enamines) can reveal complex energy landscapes with multiple stable conformers, influenced by substituents and intramolecular interactions like hydrogen bonding worldscientific.com.
Theoretical calculations have been performed using various levels of theory and basis sets, such as B3LYP, MP2, and G4MP2, with basis sets like 6-31G(d), 6-31G(2df,p), and 6-31++G(3df,3dp), to accurately determine optimized geometries and relative energies of conformers researchgate.netresearchgate.net.
Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics and Charge Transfer Phenomena
Molecular orbital theory, particularly the analysis of frontier molecular orbitals (HOMO and LUMO), is essential for understanding chemical reactivity ossila.com. The HOMO represents the highest energy level occupied by electrons, while the LUMO is the lowest energy level that is unoccupied ossila.com. The energies and spatial distribution of these orbitals provide insights into a molecule's propensity to donate or accept electrons.
For this compound, the HOMO is typically associated with the nitrogen lone pair and the π system of the vinyl group, reflecting its nucleophilic character researchgate.netresearchgate.net. The LUMO is primarily located on the vinyl group. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of a molecule's kinetic stability and can be related to its reactivity and electronic excitation properties ossila.comsamipubco.com.
Computational studies have utilized methods like DFT and ab initio calculations to determine HOMO and LUMO energies samipubco.comworldscientific.com. These analyses can reveal charge transfer phenomena within the molecule, where electron density is redistributed, influencing its polarity and reactivity uoa.grworldscientific.com. For enamines like this compound, the ambident nucleophilicity at both the nitrogen and the β-carbon atom is a key feature understood through molecular orbital analysis researchgate.netresearchgate.net.
Theoretical Determination of Proton Affinity and Gas-Phase Basicity
Proton affinity (PA) and gas-phase basicity (GB) are fundamental thermodynamic properties that quantify a molecule's ability to accept a proton in the gas phase nih.govannualreviews.org. Theoretical calculations are widely used to determine these values, especially for species that are difficult to study experimentally researchgate.netrsc.org.
For this compound, theoretical studies have investigated its protonation, which can occur at either the nitrogen atom or the carbon atom of the vinyl group researchgate.net. The relative stability of the resulting protonated species (iminium cation vs. carbon-protonated species) determines the preferred site of protonation and influences subsequent reactivity researchgate.net.
Computational methods, including high-level ab initio calculations and DFT, have been employed to calculate the energy change associated with protonation, thereby determining the PA and GB values researchgate.netresearchgate.net. These studies have compared the basicity of this compound to its tautomer, ethanimine (B1614810), finding that ethanimine is slightly more basic in the gas phase researchgate.net.
| Property | Value (kJ/mol) | Method | Reference |
| Proton Affinity | 898.9 | Webbook (likely computational/evaluated) | nist.gov |
| Intrinsic Basicity | Similar to Pyridine | 4-31G calculations | researchgate.net |
Note: The PubChem entry lists a proton affinity value likely derived from computational or evaluated data. nist.gov
Computational Modeling of this compound Reactivity and Transformation Pathways
Computational methods are powerful tools for investigating reaction mechanisms and predicting the outcomes of chemical transformations involving this compound. By modeling potential energy surfaces, transition states, and reaction pathways, researchers can gain detailed insights into how this compound reacts with various species.
Elucidation of Reaction Mechanisms via Intrinsic Reaction Coordinate (IRC) Analysis
Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to trace the minimum energy pathway connecting a transition state to the reactant and product minima on a potential energy surface researchgate.netmdpi.commurdoch.edu.au. This analysis is crucial for confirming that a located transition state structure indeed connects the intended reactant and product species and for understanding the step-by-step progression of a reaction.
For reactions involving this compound, IRC analysis has been applied to elucidate mechanisms such as tautomerization and decomposition pathways researchgate.netcapes.gov.br. By following the IRC path, researchers can identify intermediates and the sequence of bond breaking and formation events that occur during a reaction researchgate.net. This provides a detailed mechanistic picture that complements experimental observations.
Theoretical Studies of Reactivity with Electrophilic and Radical Species (e.g., Singlet Oxygen)
This compound, as an enamine, is known for its nucleophilic character, particularly at the nitrogen and the β-carbon researchgate.netresearchgate.net. This makes it reactive towards electrophilic species. Computational studies have investigated these reactions to understand the regioselectivity and mechanisms involved. For instance, the reaction of enamines with electrophiles is a key step in many organic transformations.
Theoretical studies have also explored the reactivity of this compound with radical species, such as singlet oxygen (O) slideserve.comresearchgate.net. Singlet oxygen is a highly reactive form of oxygen that can undergo various reactions with organic molecules, including alkenes and enamines researchgate.netnih.govresearchgate.net. Computational modeling has been used to investigate the potential mechanisms of these reactions, such as cycloaddition or ene reactions, and to characterize proposed intermediates slideserve.comresearchgate.net. These studies often involve calculating the energies of reactants, transition states, and products, as well as analyzing the electronic structure changes along the reaction pathway slideserve.com. The reaction of singlet oxygen with enamines can be complex, potentially involving charge-transfer intermediates slideserve.com.
Computational chemistry plays a vital role in understanding the behavior of this compound in these reactions, providing insights into the factors that govern reactivity and selectivity mdpi.comnih.gov.
Investigation of Tautomeric Equilibria and Isomerization Processes (e.g., with Ethanimine)
This compound exists in tautomeric equilibrium with its imine isomer, ethanimine (CH₃CH=NH). Tautomerism is a key concept in chemistry, influencing reactivity and molecular properties. numberanalytics.comnih.gov Computational methods are essential tools for predicting tautomeric equilibria and understanding the underlying mechanisms. numberanalytics.com Quantum mechanical methods, such as DFT, are capable of accurately predicting the relative energies of tautomers. numberanalytics.com
Studies have investigated the structural stability of this compound (CH₂=CHNH₂) and ethanimine (CH₃CH=NH) using computational methods like DFT-B3LYP and ab initio MP2 calculations with various basis sets. researchgate.net These calculations help to understand the energy landscape and the barriers involved in the interconversion between these tautomers. The imine tautomer (ethanimine) has been found to be slightly more basic than the enamine (this compound) in some computational studies. researchgate.net The equilibrium constant for related isomerization processes, such as the anti⇔syn interconversion in keteneamine, has also been estimated through calculations. researchgate.net
Prediction of Spectroscopic Signatures for Structural Elucidation
Computational chemistry plays a crucial role in predicting the spectroscopic signatures of molecules like this compound, aiding in their structural elucidation and identification. hope.edu Predicted spectroscopic data, such as vibrational frequencies and NMR chemical shifts, can be compared with experimental results.
Vibrational Frequency Calculations and Assignments (Infrared and Raman Spectroscopy)
Vibrational frequency calculations are a common application of computational chemistry to predict infrared (IR) and Raman spectra. These calculations provide theoretical frequencies and intensities for the normal modes of vibration of a molecule. hope.edu For this compound, vibrational frequencies have been computed using DFT methods, such as B3LYP. researchgate.netresearchgate.net Normal coordinate analyses are then carried out to make complete vibrational assignments based on the calculated frequencies and potential energy distributions. researchgate.networldscientific.com These computational results can be compared with experimental infrared and Raman data to validate the theoretical models and confirm structural assignments. researchgate.net Studies have also investigated how environmental factors, such as hydrogen bonding interactions with water clusters or interactions with metal surfaces, can affect the Raman signals, particularly the amino wagging mode, providing insights into intermolecular interactions. ingentaconnect.compku.edu.cn
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Anisotropy Studies
Computational methods are also used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly useful when experimental data is limited or for studying unstable or transient species. mdpi.comnih.gov Various approaches exist for predicting NMR chemical shifts, including quantum mechanical (QM) methods like DFT, and machine learning methods. mdpi.com QM methods, such as those employing the GIAO (Gauge-Including Atomic Orbitals) approximation at levels like B3LYP with appropriate basis sets, are used to calculate NMR chemical shieldings, which can then be converted to chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS). worldscientific.comworldscientific.comnais.net.cnchemrxiv.org These predicted chemical shifts can be compared with experimental NMR spectra to assist in structure identification and verification. mdpi.com The accuracy of predicted NMR chemical shifts from DFT calculations can be reasonably close to experimental values. mdpi.com
Formation Pathways and Interstellar Detection of Vinylamine
Abiotic Synthesis of Vinylamine in Simulated Extraterrestrial Environments
Experimental simulations have explored the chemical reactions that can occur in interstellar ices when exposed to energetic processing, such as irradiation by electrons or UV photons, mimicking the effects of cosmic rays and stellar radiation.
Experimental Simulation of Interstellar Ice Chemistry (e.g., Acetylene-Ammonia Irradiation)
Studies have shown that this compound can be formed in interstellar ice analogs composed of acetylene (B1199291) (C₂H₂) and ammonia (B1221849) (NH₃) when exposed to energetic electrons researchgate.net. These experiments aim to replicate the conditions found in molecular clouds, where galactic cosmic rays impinge on interstellar ice mantles researchgate.net. Tunable photoionization reflectron time-of-flight mass spectrometry (PI-Re-TOF-MS) has been used to identify the formation of this compound in these irradiated ice mixtures researchgate.net.
Infrared spectroscopy has also been employed to monitor the chemical changes in acetylene-ammonia ices upon irradiation. New absorption bands appear after irradiation, indicating the formation of new molecules, including this compound researchgate.net.
Mechanistic Analysis of this compound Formation in Ices
Quantum chemical computations and experimental observations suggest several possible mechanisms for the formation of this compound in interstellar ice analogs.
Radical-Radical Recombination Pathways (e.g., Amino and Vinyl Radicals)
One feasible pathway involves the radical-radical recombination of the amino radical (NH₂) with the vinyl radical (C₂H₃) researchgate.netresearchgate.net. Energetic processing of the ice mixture can lead to the dissociation of the parent molecules, acetylene and ammonia, generating these reactive radical species researchgate.netarxiv.org. The subsequent recombination of NH₂ and C₂H₃ radicals within the ice matrix or upon warming can lead to the formation of this compound researchgate.netresearchgate.net.
Concerted Molecular Addition Mechanisms
In addition to radical recombination, quantum chemical computations also suggest the feasibility of a one-step concerted route for this compound formation in interstellar ice analogs researchgate.netresearchgate.net. This type of mechanism involves a single transition state where bonds are simultaneously broken and formed, leading directly to the product molecule without the explicit formation of stable radical intermediates researchgate.net.
Astrophysical Detection and Implications for Prebiotic Chemistry
The detection of this compound in interstellar space provides direct evidence that the abiotic synthesis pathways studied in laboratory simulations are indeed occurring in astrophysical environments.
Observational Evidence of this compound in Molecular Clouds (e.g., G+0.693–0.027)
This compound has been detected in the Galactic center molecular cloud G+0.693–0.027 researchgate.netarxiv.orgarxiv.org. This region is known to be chemically rich and is a prime target for the search for complex organic molecules of prebiotic interest researchgate.netfrontiersin.org. The detection of this compound in this molecular cloud represents a significant step in understanding the formation of prebiotic molecules in space, as the C=C-N backbone is a fundamental building block for more complex species like imidazole (B134444), a precursor to the nucleobase adenine (B156593) researchgate.net.
The derived abundance of this compound in G+0.693–0.027 with respect to H₂ has been reported arxiv.orgarxiv.org.
Here is a data table summarizing the abundance:
| Molecule | Location | Abundance (with respect to H₂) | Reference |
| This compound | G+0.693–0.027 | (3.3 ± 0.4) × 10⁻¹⁰ | arxiv.orgarxiv.org |
| Ethylamine (B1201723) | G+0.693–0.027 | (1.9 ± 0.5) × 10⁻¹⁰ (Tentative) | arxiv.orgarxiv.org |
| Methylamine (B109427) | G+0.693–0.027 | ~0.02 (relative to this compound) | arxiv.org |
The presence of this compound alongside other detected amines and organic molecules in molecular clouds supports the hypothesis that interstellar environments can serve as cosmic chemical factories, producing molecules relevant to the origin of life frontiersin.orgoup.com.
Hypothesized Role of this compound as a Key Precursor for Biologically Relevant Molecules (e.g., Amino Acids, Nucleobases)
Amines, particularly primary amines (R-NH₂), are considered crucial intermediates in the formation of prebiotic molecules such as amino acids and nucleobases. researchgate.netcsic.esarxiv.org this compound, containing the amino group and a carbon-carbon double bond, is hypothesized to serve as a key precursor in the abiotic synthesis of these biologically relevant molecules in interstellar environments. researchgate.netresearchgate.net
The C=C-N backbone present in this compound is a fundamental structural element found in molecules like imidazole, which is itself a precursor to the nucleobase adenine. researchgate.net This structural relationship supports the idea that this compound could play a role in the formation pathways of complex organic molecules in space.
Laboratory experiments simulating interstellar conditions have provided evidence for the formation of this compound. One documented route involves the formation of this compound in interstellar ice analogs composed of acetylene (C₂H₂) and ammonia (NH₃) exposed to energetic electrons. researchgate.netresearchgate.net These experiments mimic the effects of galactic cosmic rays impinging on interstellar ice in molecular clouds. researchgate.net Quantum chemical computations suggest feasible pathways for this compound formation, including a radical-radical recombination of the amino (NH₂) radical with the vinyl (C₂H₃) radical, and a one-step concerted route. researchgate.net The exposure of acetylene and ammonia ice mixtures to proxies for galactic cosmic rays suggests that this compound could form through GCR-triggered chemistry and potentially be involved in reactions leading to biomolecules like amino acids and nucleobases. researchgate.net
While the Strecker pathway is a well-established mechanism for synthesizing aminonitriles from hydrogen cyanide and aldehydes, followed by hydrolysis to amino acids, it doesn't fully explain the simultaneous formation of alpha and beta amino acids observed in experiments like the Urey-Miller experiment. nih.govacs.org In the context of alanine (B10760859) synthesis, this compound has been identified as an essential precursor. nih.govacs.org Although pathways involving the deamination of ethylenediamine (B42938) and dehydration of ethanolamine (B43304) could theoretically yield this compound, these routes are thermodynamically inhibited by high reaction barriers. nih.govacs.org
The detection of this compound in the interstellar medium reinforces its potential significance in astrobiology. This compound (C₂H₃NH₂) was first detected in the interstellar medium towards the Galactic center cloud G+0.693-0.027. csic.esarxiv.orgresearchgate.netarxiv.orgoup.com This detection was achieved through the identification of several rotational transitions in its millimeter spectrum. arxiv.org The derived abundance of this compound with respect to H₂ in this region is approximately (3.3 ± 0.4) × 10⁻¹⁰. csic.esarxiv.orgarxiv.org
The presence of this compound in interstellar space, coupled with experimental evidence for its formation in simulated interstellar ices, supports its hypothesized role as a building block for more complex prebiotic molecules. researchgate.netarxiv.orgresearchgate.net The ongoing research into the formation pathways and reactivity of this compound under interstellar conditions is crucial for understanding the potential origins of biological molecules in the universe.
Interstellar Abundance of this compound in G+0.693-0.027
| Molecule | Chemical Formula | Abundance (vs H₂) |
| This compound | C₂H₃NH₂ | (3.3 ± 0.4) × 10⁻¹⁰ csic.esarxiv.orgarxiv.org |
| Ethylamine | C₂H₅NH₂ | (1.9 ± 0.5) × 10⁻¹⁰ (Tentative Detection) csic.esarxiv.orgarxiv.org |
| Methylamine | CH₃NH₂ | - |
The inferred abundance ratio of this compound (C₂H₃NH₂) to methylamine (CH₃NH₂) is approximately 0.02. csic.esarxiv.orgarxiv.org
Advanced Synthetic Methodologies for Vinylamine Equivalents and Functional Derivatives
Design and Synthesis of Stabilized Vinylamine Surrogates
Due to the challenge of handling the transient nature of this compound itself, significant effort has been directed towards developing stable compounds that can act as synthetic equivalents. These surrogates can participate in chemical transformations in a similar manner to this compound, often generating a transient this compound species or undergoing reactions that effectively mimic this compound reactivity.
N-Acyl-N-vinylamines as Transient this compound Equivalents
N-Acyl-N-vinylamines, also known as enamides, serve as valuable and more stable surrogates for this compound in various synthetic transformations. These compounds contain both an amide functional group and a vinyl group attached to the nitrogen atom. Their utility as transient this compound equivalents stems from their ability to participate in reactions where the this compound moiety is effectively delivered or generated in situ under specific reaction conditions. Research has demonstrated their application in Heck coupling reactions, where they react similarly to electron-rich olefins. wikipedia.orgamericanelements.comamericanelements.comamericanelements.com For instance, N-vinylacetamide has been successfully employed in palladium-catalyzed Heck arylations. americanelements.comamericanelements.comthegoodscentscompany.com The acyl group provides stability to the this compound structure, making N-acyl-N-vinylamines easier to handle and utilize in a laboratory setting compared to the parent this compound.
N-Vinyloxazolones as Reactive Intermediates for Complex Syntheses
N-Vinyloxazolones represent another class of compounds that can function as reactive intermediates in organic synthesis. While specific detailed synthetic methodologies and applications of N-vinyloxazolones as reactive intermediates were not extensively detailed in the search results, the oxazolone (B7731731) core structure is known to be a versatile scaffold in organic chemistry, and vinyloxazoles themselves are recognized chemical entities. [PubChem 17] The incorporation of a vinyl group onto an oxazolone ring suggests their potential to undergo reactions characteristic of both functionalities, potentially serving as precursors to complex molecular architectures through cycloaddition or other transformations involving the vinyl moiety and the reactive nature of the oxazolone ring system. cenmed.comnih.gov Further research in this area could unlock new pathways for the synthesis of diverse heterocyclic compounds and other complex molecules.
Rearrangement Reactions of N-Vinylsulfonamides
N-Vinylsulfonamides are this compound derivatives that have been explored in various rearrangement reactions. These transformations can lead to the formation of new cyclic or acyclic structures. Studies have shown that N-vinylsulfonamides can participate in gold-catalyzed cycloisomerization reactions, yielding products such as substituted pyrroles and dihydropyridines depending on the reaction conditions. nih.gov The sulfonyl group in these compounds influences the electronic properties of the vinyl group and the nitrogen atom, impacting their reactivity and the types of rearrangements they undergo. While a specific comprehensive review of all rearrangement reactions of N-vinylsulfonamides was not found, their participation in cycloisomerization highlights their utility as substrates for constructing diverse nitrogen-containing ring systems. nih.gov
Contemporary Organic Reactions Utilizing this compound Derivatives
This compound derivatives, including the stabilized surrogates discussed above, play a crucial role in modern organic synthesis, enabling the formation of various carbon-carbon and carbon-heteroatom bonds with control over regioselectivity and stereoselectivity.
Regioselective Heck Arylation Reactions with N-Acyl-N-vinylamines
Regioselective Heck arylation reactions involving N-acyl-N-vinylamines have emerged as a powerful method for the synthesis of functionalized enamides, which can be valuable intermediates in the preparation of other organic molecules. These reactions typically involve the palladium-catalyzed coupling of aryl halides or triflates with N-acyl-N-vinylamines. wikipedia.orgamericanelements.comamericanelements.comamericanelements.comthegoodscentscompany.com
Research has demonstrated that highly regioselective Heck couplings of aryl triflates with N-acyl-N-vinylamines can be achieved using catalytic systems such as Pd2(dba)3 and DPPF in the presence of a base like diethylisopropylamine (B1584887) (DIPEA). wikipedia.orgamericanelements.comamericanelements.comamericanelements.com These reactions often favor the formation of the α-arylated product (branched product) with high regioselectivity. americanelements.comamericanelements.comthegoodscentscompany.com For example, the Heck coupling of aryl triflates with N-vinylacetamide has been reported to proceed efficiently under these conditions, providing the corresponding α-arylated products in good to excellent yields. americanelements.comamericanelements.com
Furthermore, methods have been developed for the regioselective Heck arylation of electron-rich N-acyl-N-vinylamines with aryl halides, which are generally less reactive than aryl triflates. One such protocol utilizes a palladium catalyst in conjunction with a hydrogen-bond donor additive, such as diisopropylammonium tetrafluoroborate, to achieve high regioselectivity for the branched product in solvents like isopropanol. thegoodscentscompany.com This approach expands the scope of the Heck reaction with N-acyl-N-vinylamines, allowing the use of more readily available aryl halide coupling partners. thegoodscentscompany.com The resulting enamide products can be further transformed into valuable compounds, including aryl methyl ketones or N-acyl derivatives of benzylic amines, through subsequent hydrolysis or hydrogenation. wikipedia.orgamericanelements.comamericanelements.comamericanelements.com
Direct Hydroarylation of this compound Derivatives
Direct hydroarylation of this compound derivatives provides a concise and regioselective route to substituted ethylamine (B1201723) structures, which are prevalent in pharmaceuticals and natural products. This transformation involves the addition of an aryl group and a hydrogen atom across the carbon-carbon double bond of the this compound derivative.
Recent advances have demonstrated the development of catalytic systems that enable the direct hydroarylation of this compound derivatives with aryl halides, including challenging aryl chlorides. fishersci.nlfishersci.caereztech.comwikipedia.org These methods often employ a combination of organic catalysts to facilitate electron and hydrogen atom transfer, leading to the formation of arylethylamine products with complete regiocontrol, typically favoring the anti-Markovnikov addition product. fishersci.nlereztech.comwikipedia.org
This catalytic strategy offers a mild, modular, and practical approach to synthesize a wide range of arylethylamines from readily available starting materials. fishersci.nlereztech.comwikipedia.org The high chemoselectivity and complete regiocontrol observed in these reactions highlight the power of precisely designed catalytic systems for the functionalization of this compound derivatives. fishersci.nlereztech.comwikipedia.org The ability to utilize diverse aryl halides, including electron-deficient aryl chlorides, further underscores the synthetic utility of this direct hydroarylation methodology. fishersci.nlwikipedia.org
C-C Coupling Reactions for Amine Synthesis
C-C coupling reactions represent powerful tools for constructing complex molecular architectures, including those containing amine functionalities. While free this compound is challenging to handle due to its instability, synthetic methodologies have been developed that utilize this compound equivalents or derivatives in C-C coupling processes to access valuable amine products.
One approach involves the direct hydroarylation of vinyl amine derivatives with aryl halides. This method, employing a combination of organic catalysts, allows for the formation of arylethylamine products with high regiocontrol under mild conditions organic-chemistry.org.
Transition-metal-catalyzed reductive dicarbofunctionalization has also been applied to vinyl amine derivatives. Specifically, an asymmetric intermolecular Ni-catalyzed reaction involving vinyl amides, vinyl boranes, or vinyl phosphonates with distinct Csp²- and Csp³-halides provides chiral products with high regio- and enantioselectivity organic-chemistry.orgorganic-chemistry.org.
Heck reactions of N-acyl-N-vinylamines with aryl triflates have been reported as a regioselective method for forming functionalized enamides. These reactions typically utilize palladium catalysts, such as Pd₂(dba)₃, in the presence of ligands like dppf and a base like diethylisopropylamine organic-chemistry.orgresearchgate.net. The resulting Heck coupling products can undergo further transformations, such as acidic hydrolysis to yield aryl methyl ketones or hydrogenation to provide N-acyl derivatives of benzylic amines researchgate.net.
Recent advances in Ni/photoredox dual catalysis have enabled the aminoalkylation of aryl halides using α-silylamines as amine surrogates. This method overcomes the challenges associated with the intolerance of free amines in nickel-mediated C-C coupling reactions, featuring broad functional group tolerance and high efficiency. organic-chemistry.orgnih.gov. The process involves the regioselective generation of α-amino radicals from α-silylamines facilitated by single-electron transfer, which then participate in the nickel-mediated C-C coupling organic-chemistry.orgnih.gov.
Furthermore, formal cross-coupling reactions between alkyl amines and carboxylic acids, following preactivation of the building blocks, have been developed to form C(sp³)-C(sp²) bonds under nickel-catalyzed reductive conditions nih.gov. A related reductive nickel-catalyzed cross-coupling protocol allows for the formation of C(sp³)-C(sp³) carbon-carbon bonds from activated amines and carboxylic acids umich.edu. These methods, while not directly using this compound, highlight strategies for incorporating amine fragments via C-C bond formation from readily available precursors.
Research findings on Heck couplings of N-acyl-N-vinylamines demonstrate good to excellent yields and high regioselectivity. Table 1 summarizes representative results for the Heck coupling of aryl triflates with various N-acyl-N-vinylamines. researchgate.net
Formation of Schiff Bases from this compound and α-Diketones
The formation of Schiff bases typically involves the condensation of a primary amine with an aldehyde or ketone, resulting in a compound containing an imine or azomethine (>C=N-) functional group researchgate.netiku.edu.trunsri.ac.id. While this compound is a primary amine, its inherent instability makes direct reactions challenging. However, research has explored the formation of Schiff bases that can be considered derivatives of this compound and α-diketones.
A notable example is the synthesis of a compound identified as the first Schiff base derived from this compound and an α-diketone. This compound, 4,5-diphenyl-3,6-diazaocta-1,3,5,7-tetraene, was synthesized through the exhaustive methylation of 8,8a-diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine (B14279106) rsc.org. Although the synthesis route is not a direct condensation of this compound with an α-diketone, the resulting structure is formally a Schiff base incorporating structural elements traceable to both precursors.
This specific Schiff base (4,5-diphenyl-3,6-diazaocta-1,3,5,7-tetraene) functions as an N,N donor ligand and has been used to synthesize cationic copper(I) complexes rsc.org. Characterization of this Schiff base and its complexes has been performed using techniques such as ¹H NMR spectroscopy rsc.org. Electrochemical studies on its copper(I) complexes indicate a relatively high Cuᴵᴵ/ᴵ potential, suggesting that the ligand acts as a potential π acid that preferentially stabilizes copper(I) over copper(II) rsc.org. The compound also exhibits photoluminescence in solution rsc.org.
General studies on Schiff base formation from 1,3-diketones and primary amines highlight the potential for tautomerism between ketoamine and ketoimine forms iku.edu.trmdpi.com. However, the specific case of a Schiff base derived from this compound and an α-diketone, as described, presents a unique conjugated system rsc.org.
The formation of Schiff bases from reaction copolymers of N-vinylpyrrolidone and N-vinylamine under mild conditions further supports the ability of this compound units to undergo condensation reactions to form imine bonds .
Table 2 provides selected data related to the properties of the Schiff base 4,5-diphenyl-3,6-diazaocta-1,3,5,7-tetraene. rsc.org
Table 1: Representative Heck Coupling of Aryl Triflates with N-Acyl-N-vinylamines researchgate.net
| N-Acyl-N-vinylamine | Aryl Triflate | Catalyst System | Conditions | Product Yield (%) | Regioselectivity (α:β) |
| N-vinyl acetamide (B32628) | Phenyl triflate | Pd₂(dba)₃, dppf, diethylisopropylamine | Dioxane, ~1 h | 98 | High α |
| N-vinyl acetamide | 4-Methoxyphenyl triflate | Pd₂(dba)₃, dppf, diethylisopropylamine | Dioxane, ~1 h | 90 | High α |
| N-vinyl pivalamide | Phenyl triflate | Pd₂(dba)₃, dppf, diethylisopropylamine | Dioxane, ~1 h | 85 | High α |
Table 2: Selected Properties of 4,5-diphenyl-3,6-diazaocta-1,3,5,7-tetraene rsc.org
| Property | Value/Observation |
| Synthesis Method | Exhaustive methylation of 8,8a-diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine |
| Ligand Type | N,N donor |
| Cuᴵᴵ/ᴵ Potential ([CuL₂]X) | 0.92 V vs. SCE (in CH₂Cl₂) |
| Photoluminescence | Observed in fluid solution |
Polymerization and Polymer Science of Vinylamine Containing Systems
Precision Synthesis of Poly(vinylamine) (PVAm) and its Copolymers
Achieving precise control over the synthesis of poly(this compound) and its copolymers is crucial for tailoring their properties and performance in various applications. While traditional free radical polymerization offers a convenient route, controlled radical polymerization techniques, such as organometallic-mediated radical polymerization (OMRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, have emerged as powerful tools for synthesizing well-defined poly(N-vinylamide) precursors with controlled molecular weights, low dispersities, and precise compositions. acs.orgnih.govresearchgate.netfigshare.comacs.org Subsequent hydrolysis of these well-defined precursors allows for the synthesis of PVAm-based polymers with tailored architectures and functionalities. acs.orgfigshare.comacs.org
Free Radical Polymerization of N-Vinylamides
Free radical polymerization of N-vinylamides, such as NVF and NVA, is a common method for producing their homopolymers and copolymers. google.comisc.irk.ru This method is relatively straightforward and scalable, making it attractive for industrial applications. rsc.org
The homopolymerization of NVF and NVA via free radical polymerization has been investigated to understand the kinetics and factors influencing the resulting polymer structure and molecular weight. isc.irk.ruresearchgate.netmcmaster.ca
The free radical polymerization of NVF in bulk and aqueous solution has been studied to understand its kinetics. isc.irk.ruresearchgate.netresearchgate.net The bulk polymerization of NVF typically exhibits a pronounced "gel effect" from the early stages of the polymerization. isc.irk.ruresearchgate.netresearchgate.net This phenomenon, characterized by an auto-acceleration in the polymerization rate, is attributed to the diffusion-controlled termination of polymer radicals as the viscosity of the reaction medium increases with increasing monomer conversion. mcmaster.ca The molecular weight of the polymer increases steadily at low conversions and tends to level off at high conversions. isc.irk.ruresearchgate.net
In aqueous solution polymerization of NVF, the gel effect becomes less pronounced as the monomer concentration decreases. isc.irk.ruresearchgate.net At monomer concentrations below 40 wt%, auto-acceleration may not be observed in the time-conversion curves. isc.irk.ruresearchgate.net Gelation has been observed in NVF solution polymerization under certain conditions, particularly at higher monomer and initiator concentrations and temperatures. isc.irk.rumcmaster.ca The formation of gel in PNVF polymerization is believed to be caused by chain transfer to the polymer followed by termination by recombination, with the amide group providing crosslinking points. isc.irk.rumcmaster.ca
Kinetic models based on free volume theory have been proposed to describe the polymerization kinetics and molecular weight development during the free radical polymerization of NVF. isc.irk.ruresearchgate.netresearchgate.net These models aim to account for the diffusion-controlled nature of the termination reaction, which is particularly significant in bulk and concentrated solution polymerizations where the gel effect is prominent. isc.irk.ruresearchgate.net By incorporating free volume theory, these models can describe the observed time-conversion and conversion-average molecular weight data. isc.irk.ruresearchgate.netresearchgate.net
N-vinylamides, such as NVF and NVA, can be copolymerized with a variety of other vinyl monomers via free radical polymerization to synthesize copolymers with tailored properties. rsc.orgresearchgate.netmcmaster.caresearchgate.netresearchgate.net This approach allows for the introduction of different functional groups and control over the copolymer composition and architecture. Examples of comonomers include N-methylvinylacetamide (NMVA), 1-vinylimidazole (B27976) (VIm), acrylic acid (AA), and vinyl acetate (B1210297) (VAc), which can be subsequently hydrolyzed to introduce vinyl alcohol units. rsc.orgrsc.orgacs.orgresearchgate.netresearchgate.netresearchgate.net
Copolymerization of NVA with NMVA and 1-vinylimidazole has been investigated to create polymers with primary, secondary, and imidazole (B134444) amine groups after hydrolysis. rsc.orgrsc.org Free radical copolymerization of these monomers in methanol (B129727) at 30 °C has been reported. rsc.org
Copolymerization of NVF with vinyl acetate has been explored to produce copolymers that can be hydrolyzed to yield poly(this compound-co-vinyl alcohol). researchgate.netgoogle.com Free radical copolymerization of water-soluble N-vinylamides like NVF and NVA with hydrophobic vinyl acetate yields amphiphilic copolymers. researchgate.net
The determination of reactivity ratios is essential for understanding the copolymerization behavior of monomer pairs and predicting the composition and sequence distribution of the resulting copolymers. rsc.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netusm.eduscispace.comrsc.orguliege.beresearchgate.net Reactivity ratios describe the relative preference of a propagating radical to add its own monomer versus the other monomer in a copolymerization system. These values can be determined experimentally by analyzing the copolymer composition at low monomer conversions using methods such as Fineman-Ross, Kelen-Tüdos, or non-linear least squares fitting of the Mayo-Lewis equation. rsc.orgacs.orgrsc.orgresearchgate.net
For the free radical copolymerization of NVA (M1) and NMVA (M2) in methanol at 30 °C, reactivity ratios of rNVA = 2.00 and rNMVA = 0.35 have been reported. acs.org In organometallic-mediated radical copolymerization of NVA and NMVA in bulk at 40 °C, average reactivity ratios were determined to be rNVA = 2.19 ± 0.2 and rNMVA = 0.67 ± 0.1. acs.org These values suggest a preferential incorporation of NVA into the copolymer chain. acs.org
In the free radical copolymerization of NVA and 1-vinylimidazole (VIm), reactivity ratios have also been determined. rsc.orgrsc.orgrsc.orguliege.be The reactivity ratios indicate that VIm is preferentially consumed compared to NVA. rsc.org
Copolymerization reactivity ratios for NVF (M1) with various monomers have been reported. For NVF (M1) and vinyl acetate (M2), reactivity ratios of r1 = 6.2 and r2 = 0.37 have been determined for free radical copolymerization. researchgate.net This suggests that the growing radical with an NVF terminal unit adds NVF monomer more readily than vinyl acetate, potentially leading to blocky copolymer structures. researchgate.net
Reactivity ratios for the free radical copolymerization of NVF (M1) with acrylamide (B121943) (M2), sodium acrylate (B77674) (M2), and n-butyl acrylate (M2) in homogeneous solutions have been determined using the Kelen-Tudos method. usm.eduresearchgate.net
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method | Conditions | Source |
| NVA | NMVA | 2.00 | 0.35 | Not specified | Free radical, Methanol, 30 °C | acs.org |
| NVA | NMVA | 2.19 | 0.67 | Average | OMRP, Bulk, 40 °C | acs.org |
| NVA | 1-Vinylimidazole | Not specified | Free radical, Methanol, 30 °C | rsc.org | ||
| NVF | Vinyl Acetate | 6.2 | 0.37 | Not specified | Free radical | researchgate.net |
| NVF | Acrylamide | 0.046 | 0.51 | Kelen-Tudos | Free radical, Homogeneous soln | usm.eduresearchgate.net |
| NVF | Sodium Acrylate | 0.22 | 0.52 | Kelen-Tudos | Free radical, Homogeneous soln | usm.eduresearchgate.net |
| NVF | n-Butyl Acrylate | 0.071 | 0.55 | Kelen-Tudos | Free radical, Homogeneous soln | usm.eduresearchgate.net |
| 1-Vinylimidazole | Sodium Acrylate | 0.54 | 1.3 | Not specified | Free radical | researchgate.netscispace.com |
These reactivity ratios provide valuable insights into the relative reactivities of the monomers and their tendency to incorporate into the growing polymer chain, which is crucial for controlling copolymer composition and microstructure. rsc.orgfigshare.com
Copolymerization with Diverse Vinyl Monomers (e.g., N-Methylvinylacetamide, 1-Vinylimidazole, Acrylic Acid, Vinyl Alcohol)
Control of Copolymer Composition and Chain Distribution
Controlling the composition and monomer sequence distribution in copolymers is crucial for tailoring their properties. For N-vinylamide-based copolymers, this control is often achieved by carefully selecting polymerization conditions and utilizing controlled radical polymerization (CRP) techniques. Studies have investigated the copolymerization of various N-vinylamides, such as NVA and NMVA, and determined their reactivity ratios. rsc.orgacs.org By understanding these reactivity ratios, researchers can predict and influence the instantaneous and cumulative copolymer compositions as a function of monomer conversion. rsc.org For instance, the Skeist's model can be used to predict compositional drift during copolymerization. rsc.org Controlled copolymerization of NVA and NMVA has been shown to yield well-defined statistical copolymers with controlled molar masses, compositions, and low dispersities, even at high monomer conversions. acs.orgacs.org This control over composition is essential for producing PVAm-based copolymers with desired distributions of primary and secondary amine groups along the polymer backbone after hydrolysis. acs.org
Controlled Radical Polymerization (CRP) Techniques for Molecular Architecture Control
Controlled Radical Polymerization (CRP) techniques are indispensable for synthesizing poly(N-vinylamide)s with controlled molecular weights, low dispersities, and defined architectures (e.g., block or statistical copolymers), which are then hydrolyzed to obtain well-defined PVAm materials. acs.orgresearchgate.netresearchgate.netfigshare.com While conventional free radical polymerization of N-vinylamides often leads to polymers with broad molecular weight distributions, CRP methods offer significantly improved control. researchgate.netitu.edu.tr
Organometallic-Mediated Radical Polymerization (OMRP) of N-Vinylacetamides
Organometallic-Mediated Radical Polymerization (OMRP), particularly using cobalt complexes like bis(acetylacetonato)cobalt(II) (Co(acac)₂), has proven effective for the controlled polymerization of less activated monomers, including N-vinylamides. acs.orgacs.orgresearchgate.netresearchgate.netuliege.be This technique relies on the reversible deactivation of growing radical chains by a metal complex. acs.orguliege.be OMRP has been successfully applied to the controlled homopolymerization and copolymerization of N-vinylacetamides, such as NVA and NMVA. acs.orgacs.orgresearchgate.net This allows for the synthesis of well-defined poly(N-vinylacetamide) precursors with controlled molar masses and low dispersities, which can then be hydrolyzed to yield tailor-made poly(this compound) derivatives. acs.orgacs.orgresearchgate.net The mechanism of control in OMRP can involve either degenerative chain transfer (DT) or reversible termination (RT) pathways, depending on the specific polymerization conditions and the nature of the metal complex and initiator system used. acs.orgresearchgate.netacs.org
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique utilized for the controlled synthesis of poly(N-vinylamide)s. itu.edu.trnagoya-u.ac.jpresearchgate.net RAFT polymerization involves the use of chain transfer agents (CTAs), such as xanthates or dithiocarbamates, to establish a reversible equilibrium between active and dormant polymer chains. acs.orgitu.edu.tr This allows for the synthesis of polymers with predetermined molecular weights and narrow dispersities. itu.edu.tracs.org While RAFT polymerization of cyclic N-vinylamides like N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVCL) is well-established, achieving controlled polymerization of acyclic N-vinylamides such as NVF and NVA via RAFT has been more challenging. acs.orgnagoya-u.ac.jp However, recent studies have reported successful RAFT polymerization of NVF and NMVA using specific xanthate RAFT agents and controlled conditions, including thermal or photoiniferter activation. nagoya-u.ac.jpresearchgate.net RAFT has also been used for the controlled copolymerization of cyclic N-vinylamides with other monomers to create copolymers with controlled compositions and properties. acs.orgresearchgate.net
Mechanistic Pathways in CRP (e.g., Degenerative Chain Transfer, Reversible Termination)
Controlled radical polymerization techniques like OMRP and RAFT operate through distinct mechanistic pathways to achieve control over polymer growth. In OMRP mediated by cobalt complexes, control can be achieved via either degenerative chain transfer (DT) or reversible termination (RT). acs.orgresearchgate.netacs.org In the DT pathway, an active radical chain undergoes a reversible transfer reaction with a dormant species, typically an alkyl-cobalt(III) complex, leading to the deactivation of the active chain and the generation of a new active species. acs.orgresearchgate.net The RT pathway involves the reversible deactivation of a propagating radical by a metal complex to form a dormant organometallic species with a labile carbon-metal bond. acs.orgresearchgate.netacs.org The balance between activation and deactivation steps, as well as the rates of propagation and termination, dictates the degree of control over the polymerization. itu.edu.tr In RAFT polymerization, control is achieved through a degenerative transfer process involving a reversible addition-fragmentation reaction mediated by the CTA. itu.edu.tr The propagating radical adds to the CTA, forming an intermediate radical which then fragments, releasing a new radical and a dormant polymer chain end bearing the CTA fragment. This reversible exchange of the radical center between growing chains and dormant species leads to controlled growth and narrow molecular weight distributions. itu.edu.tr
Cationic Oligomerization and Polymerization of Vinyl Amide Precursors
While radical polymerization of N-vinylamides followed by hydrolysis is the primary route to PVAm, cationic polymerization of vinyl amide precursors has also been explored, although it often leads to oligomeric products rather than high molecular weight polymers. tandfonline.comcmu.edu N-vinylformamide (NVF) is known to undergo cationic oligomerization. tandfonline.com Studies on the cationically induced polymerization of N-vinylamides, particularly secondary N-vinylamides like NVF and N-vinylacetamide (NVA), have shown that the oligomerization is significantly influenced by proton-transfer processes, which can limit the degree of polymerization. cmu.edu The mechanism can involve protonation of the monomer followed by addition and proton transfer. cmu.edu While cationic polymerization is effective for other vinyl monomers like vinyl ethers, achieving high molecular weight polymers with controlled structures from N-vinylamides via cationic methods remains challenging compared to radical approaches. acs.orgnih.gov
Post-Polymerization Modification and Functionalization of Poly(N-vinylamides) and Poly(this compound)
The primary amine groups in PVAm provide a versatile platform for a wide range of chemical modifications, enabling the tailoring of its properties for diverse applications. polysciences.combilkent.edu.tr These modifications often involve the hydrolysis of poly(N-vinylamides) to generate the free amine groups, followed by subsequent derivatization reactions.
Hydrolysis of Poly(N-vinylamides) to Unmask Amine Functionalities
The synthesis of PVAm is predominantly achieved by the hydrolysis of poly(N-vinylformamide) (PNVF) or poly(N-vinylacetamide) (PNVA). researchgate.netgoogle.com This process converts the pendant amide groups into primary amine groups.
Hydrolysis of poly(N-vinylamides) can be carried out under either acidic or basic conditions. google.comresearchgate.netcolab.ws
Acidic Hydrolysis: Acidic hydrolysis of PNVF generates cationic polymers due to the protonation of the newly formed amine groups. bilkent.edu.trresearchgate.net However, this method often results in limited conversions. researchgate.netcolab.ws This limitation is attributed to electrostatic repulsion among the cationic ammonium (B1175870) groups that develop along the polymer chain during the hydrolysis process. bilkent.edu.trresearchgate.net
Basic Hydrolysis: Basic hydrolysis of PNVF, on the other hand, can achieve complete amide conversions, particularly when the molar ratio of base to amide groups is greater than unity. researchgate.netcolab.ws Alkaline conditions favor the formation of free amine groups. researchgate.net Studies have shown that complete conversion of amide groups into amine groups via basic hydrolysis of PNVF can be achieved within a reasonable timeframe, such as 12 hours. bilkent.edu.trresearchgate.net
A comparative study on the hydrolysis of PNVF demonstrated that the equilibrium conversions obtained through basic hydrolysis were higher than those from acidic hydrolysis under the same reaction conditions. researchgate.netcolab.ws
The kinetics and equilibrium conversion of the hydrolysis of poly(N-vinylformamide) are influenced by several factors, including temperature, polymer concentration, and the molar ratio of acid or base to amide groups. researchgate.netcolab.ws While hydrolysis kinetics show a strong dependence on these parameters, they exhibit little dependence on the molecular weight of the PNVF. researchgate.netcolab.ws
In basic hydrolysis, complete amide conversions are observed when the NaOH/amide molar ratios exceed unity. researchgate.netcolab.ws At NaOH/amide ratios less than unity, experimental results suggest that one base molecule can facilitate the hydrolysis of more than one amide group. researchgate.netcolab.ws The effects of temperature and PNVF concentration on the equilibrium amide conversion appear to be negligible in both acidic and basic hydrolysis. researchgate.netcolab.ws
Optimization efforts aim to maximize the degree of hydrolysis (DH), which directly correlates with the content of primary amine groups in the resulting PVAm or poly(N-vinylformamide-co-vinylamine) copolymer. ncsu.edu Controlled hydrolysis allows for the adjustment of the charge density in the copolymer, which can be precisely tuned by the pH of the aqueous solvent, especially for DH values above 50%. ncsu.edu
Hydrolysis conditions can be optimized for specific polymer architectures. For instance, the hydrolysis of solvent-swollen particles of poly(vinyl alcohol)-co-poly(N-vinyl formamide) in methanol under basic conditions yields salt-free amine-functional vinyl alcohol copolymers. google.com Acid hydrolysis in this case produces the corresponding acid salt of the this compound copolymer. google.com
For poly(N-vinylacetamide), hydrolysis is generally considered more difficult and slower compared to PNVF due to the presence of the alkyl group on the side chain. researchgate.net
Data regarding the effect of hydrolysis conditions on the degree of hydrolysis can be presented in tables based on specific research findings. For example, studies investigating radiation-induced graft copolymerization of N-vinylformamide onto substrates followed by hydrolysis have examined parameters like irradiation dose, monomer concentration, and reaction temperature to achieve desired degrees of grafting prior to hydrolysis. utp.edu.mysci-hub.se Subsequent hydrolysis in basic medium converts the grafted formamide (B127407) groups into amine functionalities. utp.edu.my
Comparative Analysis of Acidic and Basic Hydrolysis Conditions
Chemical Derivatization of Primary Amine Groups on the Polymer Backbone
The primary amine groups of PVAm are highly reactive and serve as key sites for chemical modification and functionalization. polysciences.combilkent.edu.tr This allows for the creation of PVAm derivatives with tailored properties for various applications. bilkent.edu.tr
Graft copolymerization onto this compound-containing polymers is a method used to introduce new properties to the polymer backbone. googleapis.com This process involves polymerizing vinyl monomers in the presence of the PVAm or a this compound-containing copolymer, resulting in branched structures where the grafted chains are attached to the primary amine groups of the base polymer. google.com
Graft copolymerization can be initiated by various methods, including radiation-induced techniques. utp.edu.mysci-hub.se For instance, radiation-induced graft copolymerization of N-vinylformamide onto polyethylene-coated polypropylene (B1209903) fibrous sheets, followed by hydrolysis, has been studied to produce PVAm-containing adsorbents. utp.edu.mysci-hub.se The degree of grafting is influenced by reaction parameters such as irradiation dose, monomer concentration, and reaction temperature. utp.edu.mysci-hub.se
Functionalization of this compound-containing polymers via reactions like Michael addition can precede graft copolymerization, although excessive functionalization can lead to increased grafting and crosslinking. google.com It is suggested that the graft copolymer should have less than 30 mole % of the primary amine functionalized by such methods for certain applications. google.com
Graft copolymers of acrylamide and functionalized polythis compound have shown improved properties in applications like papermaking, demonstrating enhanced dry strength compared to other additives. google.com The effectiveness of these graft copolymers can depend on treatment levels based on the weight of the dry pulp. google.com
Quaternization of poly(this compound) involves the reaction of the primary amine groups with quaternizing agents, resulting in the formation of quaternary ammonium groups along the polymer chain. google.com This process increases the permanent positive charge density of the polymer, making it a strong cationic polyelectrolyte. google.comdiva-portal.org
Quaternary polyvinylamines can be obtained by reacting PVAm with agents such as methyl chloride, dimethyl sulfate, or benzyl (B1604629) chloride. googleapis.comgoogle.com The degree of quaternization, or cationicity, can be determined by methods like colloid titration. google.com
Quaternized polyvinylamines have been explored for applications such as water clarification agents, where they demonstrate improved performance in reducing turbidity. googleapis.comgoogle.com
Cationic functionalization, including quaternization, is particularly advantageous for applications requiring strong electrostatic interactions, such as flocculation in wastewater treatment, as carriers for various substances, and as components in ion-exchange resins. polysciences.combilkent.edu.trgoogle.com The cationic nature of PVAm and its derivatives at specific pH values makes them effective in interacting with negatively charged species. polysciences.combilkent.edu.trdiva-portal.org
Introduction of Hydrophobic Moieties
The introduction of hydrophobic moieties into this compound-containing polymers, such as poly(this compound) (PVAm), is a strategy used to modify their properties, particularly for applications like papermaking. Hydrophobic this compound-containing polymers can be produced by reacting the primary amine groups of the polymer with reactive hydrophobes. google.com This modification can lead to improved properties such as enhanced softness and reduced coefficient of friction in paper products, while maintaining or improving dry strength. google.com
Hydrophobically modified polyvinylamines (HMPVAm) can be prepared by grafting hydrophobic chains onto the PVAm backbone. For instance, modifying PVAm with linear C8 (n-octyl) chains can increase hydrophobicity. acs.org The degree of substitution (DS), expressed as the number of C8 chains per nitrogen atom, influences the properties of the modified polymer. acs.org HMPVAm can exhibit pH-dependent association in water, with the apparent size of associated species decreasing as the pH increases. acs.orgacs.org The surface activity of HMPVAm in water is also pH-dependent, with surface tension decreasing with increasing pH, increasing extent of hydrophobic substitution, and increasing size of the hydrophobic substituent. acs.org
Hydrophobically modified polyethylenimines and polyvinylamines have been explored for wrinkle-resistant finishing of textiles containing cellulose (B213188). wipo.int Suitable hydrophobing reagents for polyvinylamines include long-chained linear or branched carboxylic acids, alkyl halides, alkyl epoxides, alkylketen dimers, cyclic dicarboxylic acid anhydrides, alkylisocyanates, and chloroformic acid esters of fatty alcohols. wipo.int Direct reactions of PVAm with hydrophobic moieties such as hydrophobic epoxy groups, hydrophobic glycidyl (B131873) ethers, and (meth)acrylate groups are also possible methods for functionalization. google.com
Crosslinking Strategies for Poly(this compound) Microgels and Macrogels
Crosslinking is crucial for forming poly(this compound) microgels and macrogels, which are crosslinked polymer colloid particles or macroscopic hydrogels. rsc.orgresearchgate.netnih.gov These crosslinked structures provide stability and enable properties like pH-responsiveness. rsc.orgresearchgate.net
One method for preparing PVAm microgels involves the alkaline hydrolysis of poly(N-vinylformamide) (PNVF) microgels that have been crosslinked with agents like 1,3-divinylimidazolid-2-one (BVU). rsc.orgacs.orgresearchgate.net This two-step method can yield colloidally stable PVAm microgel dispersions. rsc.org
Chemical crosslinking agents can be used to crosslink polymers in dispersed particulate form subsequent to polymerization. Examples include alkali metal hypohalites (like bleach) or aldehydes such as formaldehyde (B43269) and dialdehyde (B1249045) (e.g., glyoxal), particularly for polymers with pendant amide groups. google.com
In a surfactant-free water-in-oil emulsion system, PVAm microparticles can be synthesized using bifunctional chemical crosslinkers such as divinyl sulfone (DVS) and poly(ethylene glycol) diglycidyl ether (PEGGE). Michael addition is involved in crosslinking with DVS, while epoxy-amine reactions occur with PEGGE. The crosslinker density can influence the size of the resulting particles.
Doubly crosslinked (DX) microgels, which are macroscopic hydrogels formed by covalently inter-linked singly crosslinked microgel particles, can also be prepared from concentrated dispersions of singly crosslinked PVAm microgel particles. nih.gov These DX PVAm hydrogels can exhibit interconnected porosity and tuneable mechanical properties. nih.gov
Physical gels based on PVAm can also be formed through non-covalent interactions, such as hydrogen bonding, for instance, with phenylcarbonate telechelic poly(ethylene glycol) (PEG-PC). rsc.orgrsc.org
Advanced Characterization of Poly(this compound) and its Derivatives
Various advanced techniques are employed to characterize the molecular structure, physical properties, and behavior of poly(this compound) and its derivatives.
Molecular Weight and Polydispersity Analysis (e.g., Gel Permeation Chromatography)
While the provided search results mention molecular weight in the context of PVAm samples used in studies (e.g., PVAm with MW ~450 kDa or 950 kDa) acs.orgacs.org, and the influence of polyacrylamide (PAM) molecular weight on the thermal properties of PVAm•HCl researchgate.net, specific details regarding the application of Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for the analysis of PVAm's molecular weight and polydispersity are limited in the provided snippets. One source mentions SEC was used to characterize PAA-b-PNVF block copolymers, precursors to PAA-b-PVAm, determining molecular weights and dispersities. acs.org
Comprehensive Spectroscopic and Diffraction Techniques for Structural Elucidation (FTIR, XRD, XPS, Solid-State NMR)
Spectroscopic and diffraction techniques are extensively used to confirm the chemical structure and analyze the properties of PVAm and its modifications.
FTIR (Fourier Transform Infrared Spectroscopy): FTIR is a common technique for identifying functional groups and confirming the synthesis of PVAm and its derivatives. It can show changes in characteristic peaks, such as the decrease of -CONH₂ peaks and the appearance of -NH₃⁺ peaks upon hydrolysis of polyacrylamide to PVAm•HCl. researchgate.netscientific.net FTIR is also used to characterize copolymer microgels, such as P(AA-co-NVF) and P(AA-co-VAm). mdpi.com FTIR-ATR spectroscopy is used to assess the removal of impurities and the presence of desired functional groups in purified PVAm. mdpi.com It has also been used to confirm the molecular structure of acetone-modified PVAm. researchgate.net
XRD (X-ray Diffraction): XRD is utilized to analyze the crystalline structure of polymers. nih.govscirp.org For PVAm•HCl, XRD can show characteristic dispersing diffraction peaks. researchgate.netscientific.net XRD has been used to study the impact of PVAm addition on the hydrogen bonding strength between cellulose molecules in paper and its effect on paper crystallinity. mdpi.comresearchgate.net
XPS (X-ray Photoelectron Spectroscopy): XPS is a surface-sensitive technique used for elemental analysis and to study the chemical states of elements on the material surface. nih.govmdpi.com XPS has been applied to analyze the chemical composition of paper before and after reinforcement with PVAm. mdpi.comresearchgate.net It is also used to characterize the formation of silver nanoparticles on PAA-b-PVAm copolymers acs.org and to determine the adsorbed amount of PVFA-co-PVAm on wood veneers. researchgate.net
Solid-State NMR (Nuclear Magnetic Resonance): Solid-state NMR, particularly ¹³C NMR, provides detailed information about the molecular structure and local environment of atoms in solid polymer samples. nih.govmdpi.com Solid-state ¹³C NMR has been used to study the structure of paper after reinforcement with PVAm mdpi.comresearchgate.net and to confirm the molecular structure of acetone-modified PVAm, using model compounds for peak assignment. researchgate.net Liquid-state ¹H and ¹³C NMR are also used for structural characterization of PVAm copolymers and derivatives. researchgate.netacs.orgncsu.edu
Other spectroscopic techniques like UV-vis spectroscopy are also employed, for instance, to study the formation of aggregates in physical gels based on PVAm rsc.orgrsc.org and to characterize the formation of silver nanoparticles on PVAm copolymers. acs.org Dynamic Light Scattering (DLS) is used to investigate the formation of aggregates and the association behavior of hydrophobically modified PVAm in solution. acs.orgacs.orgrsc.orgrsc.org
Thermal Analysis (e.g., Thermogravimetric Analysis) and Thermal Stability Investigations
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal properties and stability of PVAm and its derivatives.
TGA (Thermogravimetric Analysis): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. setaramsolutions.com It is primarily used to determine the thermal and oxidative stabilities of materials and their compositional properties. setaramsolutions.com TGA can reveal the decomposition temperatures and stages of polymers. researchgate.netscientific.net Studies have shown that PVAm•HCl has two decomposition stages, and its initial decomposition temperature is lower than that of polyacrylamide, indicating poorer thermal stability for PVAm•HCl compared to its precursor. researchgate.netscientific.net TGA is also used to characterize PVAm membranes containing graphene-based nanofillers. mdpi.com
DSC (Differential Scanning Calorimetry): DSC measures the heat flow to a sample as a function of temperature. It is used to determine thermal transitions such as glass transition temperature (Tg) and melting temperature. researchgate.netscirp.orgresearchgate.net DSC has been used to study the glass transition temperature of PVAm•HCl, showing that Tg can be influenced by factors like the molecular weight of the PAM precursor and the concentrations of reactants used in the synthesis. researchgate.net DSC is also used in the thermal analysis of PVAm membranes mdpi.com and to investigate the effect of thermal curing on the mechanical properties of physical gels. rsc.orgrsc.org
pH-Responsiveness and Swelling Behavior of PVAm Microgels
Poly(this compound) microgels are known to be pH-responsive particles due to the presence of primary amine groups, which can be protonated or deprotonated depending on the environmental pH. rsc.orgresearchgate.netmdpi.comnih.gov This pH-sensitivity leads to changes in properties such as swelling ratio and zeta potential. mdpi.comnih.gov
PVAm microgels swell when the pH approaches the pKa of the polymer chains. rsc.orgresearchgate.net The swelling behavior is highly affected by the solution pH. mdpi.com For polyampholyte microgels containing both acidic and basic groups, such as poly(acrylic acid-co-vinylamine) (P(AA-co-VAm)), the swelling ratio is pH-dependent. mdpi.comnih.gov A minimum swelling ratio is typically observed near the isoelectric point (pI), the pH where the net charge is zero. nih.gov At pH values far from the pI, a much larger swelling ratio can be observed due to increased charge density and osmotic pressure. nih.gov For P(AA-co-VAm) microgels, the highest swelling ratio has been observed around pH 7-8, with a significant decrease at lower (below pH 6) and higher (above pH 9) pH values. nih.gov The swelling ratio increases significantly as the pH decreases below the isoelectric point. nih.gov
The pH-dependent swelling behavior of PVAm microgels makes them suitable for applications requiring stimuli-responsive materials, such as controlled drug release and tissue engineering. mdpi.comnih.gov The size distribution and average swollen diameter of PVAm microgels can vary with pH. mdpi.com The degree of crosslinking and particle size of PVAm microgels also influence their swelling behavior and performance in applications like paper strengthening. researchgate.net Microgels with lower crosslinker content (higher swelling) and smaller size tend to show better performance in improving paper strength. researchgate.net The pH during the synthesis of cationic microgels can also influence their size, polydispersity, and thermoresponsive swelling behavior. mdpi.com
Coordination Chemistry and Supramolecular Assembly Involving Vinylamine Units
Vinylamine and Poly(this compound) as Ligands in Metal Complexation
Poly(this compound) is a water-soluble linear polyelectrolyte with a high content of primary amine groups, making it attractive as a functional polymer for chelation acs.org. The flexible amine groups can function as reaction sites and coordinate with metal ions, leading to the formation of polymer-metal complexes acs.org.
Synthesis and Characterization of Polychelate Complexes with Transition Metals (e.g., Copper, Nickel, Cobalt)
Coordination polymers of poly(this compound) with transition metals such as copper(II), nickel(II), and cobalt(II) have been successfully synthesized researchgate.netresearchgate.net. These polychelates are typically prepared by adding an aqueous solution of the polymer to aqueous solutions of the respective metal salts researchgate.net. The resulting complexes can be characterized by various analytical techniques, including elemental analysis, FT-IR spectroscopy, 1H NMR spectroscopy, thermogravimetry, and scanning electron microscopy (SEM) researchgate.net.
Characterization studies provide insights into the structure and composition of these complexes. For instance, FT-IR spectroscopy can reveal shifts in characteristic bands of the polymer's amine groups upon metal complexation, and new bands corresponding to metal-nitrogen (Me–N) bonds may be observed researchgate.net. 1H NMR spectroscopy can show changes in chemical shifts due to the interaction between the metal ion and the polyligand researchgate.net. Elemental analysis helps determine the stoichiometry of the metal-polymer complex researchgate.netresearchgate.net. SEM images can illustrate the influence of metal ions on the morphology of the complexes, potentially showing denser surface structures upon strong binding researchgate.net.
Studies on the complexation of poly(this compound) with copper(II) ions in aqueous solution using techniques like spectrophotometry, viscometry, and conductometry have shown the formation of stable chelates researchgate.net. Spectrophotometric analysis using continuous variation methods can indicate the optimal ratio of polymer to metal ion for complex formation, with a stable complex reported at a [PVAm]/[Cu2+] ratio of 4.0 researchgate.net. Potentiometric measurements can further confirm and extend these findings researchgate.net.
Polychelates with different transition metals exhibit varying properties. For example, among the polychelates with copper, nickel, and cobalt, only the copper complex was found to be soluble in water researchgate.netresearchgate.net.
Spectroscopic, Magnetic, and Electrochemical Properties of Metal-PVAm Complexes
The metal-PVAm complexes exhibit distinct spectroscopic, magnetic, and electrochemical properties influenced by the coordinated metal ions and their interaction with the polymer ligand.
Spectroscopic studies, such as UV-Vis spectroscopy, can show modifications in the absorption bands characteristic of the ligand upon complex formation, as well as the appearance of new bands indicative of coordination compounds najah.eduissuu.com. These changes are often attributed to ligand-to-metal charge transfer (LMCT) transitions or d-d electronic transitions within the metal ion influenced by the ligand field najah.edu.
Magnetic measurements provide information about the electronic state of the metal ions in the complexes, including their oxidation degree and the presence of unpaired electrons researchgate.netnumberanalytics.com. For instance, magnetic susceptibility measurements can help determine the existence of antiferromagnetic interactions between metal ions within the polymer matrix researchgate.net. The magnetic moment values can also provide clues about the geometry of the metal centers orientjchem.org.
Electrochemical properties of metal-PVAm complexes can be investigated using techniques like cyclic voltammetry. These studies can reveal the redox behavior of the metal centers within the polymer complex najah.eduissuu.com. The ability of transition metals to exhibit multiple oxidation states is crucial for their involvement in redox reactions and catalysis numberanalytics.comnumberanalytics.com. Electrochemical measurements can pre-evaluate the potential catalytic redox behavior of these metal compounds issuu.com.
Data from characterization studies on metal-PVAm complexes can be summarized in tables to compare the properties of complexes formed with different metals.
| Property | Cu(II)-PVAm Complex | Ni(II)-PVAm Complex | Co(II)-PVAm Complex |
| Water Solubility | Soluble | Insoluble | Insoluble |
| Electrical Conductivity | High | High | Not specified |
| Thermal Stability | Not specified | Highest | Not specified |
| Magnetic Properties | Studied | Studied | Studied |
| Spectroscopic Properties | Studied | Studied | Studied |
Role in Stabilizing Metal Oxidation States and Catalytic Applications
Poly(this compound) can play a role in stabilizing certain oxidation states of coordinated metal ions. The nature of the ligand and its donor atoms can significantly influence the electronic environment around the metal center, thereby affecting its stability in different oxidation states numberanalytics.comrsc.org. The strong σ-donor properties of nitrogen-donor ligands, such as the amine groups in PVAm, can contribute to stabilizing transition metals, potentially in higher oxidation states, which are often key intermediates in catalytic cycles rsc.org.
Metal complexes of polymers, including those based on this compound or its copolymers, have been explored for their catalytic applications ebrary.net. The polymeric support can offer advantages such as selectivity due to steric effects, high catalytic efficiency due to the potential for mono-dispersed metal ions, and easy separation from reaction products due to the insolubility of the polymer catalyst ebrary.net.
Polymer-metal complexes have been investigated as catalysts in various reactions, including oxidation, hydrogenation, and hydrolysis ebrary.net. For example, copper(II) complexes of this compound-vinyl acetamide (B32628) copolymers have been studied for their catalytic activity in the oxidation of hydroquinone (B1673460) ebrary.net. The catalytic activity can be influenced by the type of metal, its oxidation state, the nature of the polymer ligand, and the reaction conditions ebrary.netfiveable.me. The ability of transition metal catalysts to participate in redox processes and activate substrates is fundamental to their catalytic function fiveable.me.
Supramolecular Interactions and Self-Assembly of Poly(this compound) Systems
Polyelectrolyte Complexation and Layer-by-Layer Assembly
Polyelectrolyte complexation is a phenomenon where oppositely charged macroions associate in aqueous solution, driven primarily by the entropy gain from counterion release mdpi.com. Protonated poly(this compound), with its positive charges, readily forms polyelectrolyte complexes with polyanions mdpi.com. The stability of these complexes is influenced by factors such as ionic strength; increasing background ionic strength can decrease the electrostatic attraction and lead to the dissolution of the complexes mdpi.com.
Layer-by-layer (LbL) assembly is a versatile technique for constructing thin films by the alternate deposition of oppositely charged materials, often polyelectrolytes, onto a substrate mdpi.comnih.govnih.gov. Poly(this compound) has been successfully incorporated into LbL films by combining it with polyanions mdpi.comacs.org. This method allows for the creation of stratified multilayer architectures with controlled thickness and composition mdpi.comnih.gov. The deposition behavior and the properties of the resulting films can be influenced by various parameters, including pH, ionic strength, and the characteristics of the polyelectrolytes used nih.gov.
LbL assembly utilizing poly(this compound) has been explored for various applications, including the immobilization of molecules mdpi.com. The electrostatic interactions between protonated PVAm and polyanions are the primary driving force for the assembly process mdpi.comnih.gov.
Inter- and Intramolecular Hydrogen Bonding Networks in PVAm-Based Materials
Hydrogen bonding plays a crucial role in defining the physical properties and microstructure of polymeric materials, including poly(this compound) wiley-vch.de. The primary amine groups in PVAm can act as both hydrogen bond donors and acceptors, leading to the formation of both inter- and intramolecular hydrogen bonding networks acs.orgntnu.no.
The extent and nature of hydrogen bonding in PVAm are strongly dependent on the protonation state of the amine groups, which is influenced by pH acs.org. At low pH, where the amine groups are highly protonated, strong electrostatic interactions with water molecules occur, and high inter/intramolecular hydrogen bonding between fully protonated groups can contribute to water adsorption acs.org. At higher pH values, the balance between attractive and repulsive forces between protonated and unprotonated amine groups, along with hydrogen bonding, influences the conformation and packing density of the polymer chains, affecting the material's stability and properties like wettability acs.org.
Molecular dynamics simulations and experimental studies have confirmed that intramolecular interactions, including hydrogen bonding, in PVAm are pH-dependent acs.orgresearchgate.net. The complex interplay between hydrogen bonding, intermolecular structure of the polymer chain, water, and counter-ions provides cooperative solvation of the chain and influences its conformation researchgate.net. Changes in hydrogen bonding can contribute to conformational transitions in the polyelectrolyte chain researchgate.net.
The formation of inter- and intramolecular hydrogen bonds significantly impacts the bulk and surface properties of PVAm-based materials acs.orgnsysu.edu.tw. For instance, weakening intermolecular hydrogen bonding can lead to lower surface energy nsysu.edu.tw. Understanding and controlling these hydrogen bonding networks are essential for tailoring the properties of PVAm for specific applications.
| Type of Hydrogen Bonding | Description | Influence on PVAm Properties |
| Intramolecular | Within the same polymer chain | Affects chain conformation and flexibility researchgate.net |
| Intermolecular | Between different polymer chains or with solvent | Influences packing density, stability, and surface properties acs.orgnsysu.edu.tw |
Emerging Research Directions and Prospective Applications of Vinylamine Chemistry
Development of Novel Direct Synthetic Routes to Vinylamine (Beyond Interstellar Contexts)
The direct synthesis and isolation of this compound are challenging due to its low stability and rapid tautomerization to ethanimine (B1614810) (acetaldehyde imine) bilkent.edu.trresearchgate.net. This instability has historically necessitated indirect synthetic routes, primarily involving the hydrolysis of protected this compound precursors, such as poly(N-vinylformamide) (PNVF) or poly(N-vinylacetamide) (PNVA) bilkent.edu.trresearchgate.netrsc.org.
Current research is exploring alternative and potentially more direct pathways, although the focus remains largely on overcoming the inherent instability of the monomer itself. While interstellar formation routes involving reactions of acetylene (B1199291) and ammonia (B1221849) in ice analogs have been investigated computationally, revealing radical-radical and molecular addition pathways, these are typically studied in the context of astrochemistry and not as viable terrestrial synthetic methods researchgate.netresearchgate.net.
Novel synthetic strategies often involve masked or protected forms of this compound that can be polymerized and subsequently deprotected. For instance, the organometallic-mediated radical polymerization (OMRP) of N-vinylacetamide (NVA) and N-methylvinylacetamide (NMVA) followed by acid hydrolysis offers a route to well-defined poly(this compound) derivatives acs.orgacs.org. Another approach utilizes the hydrolysis of poly(N-vinylformamide-co-acrylic acid) to synthesize poly[this compound-co-(sodium acrylate)] ncsu.edu.
Recent studies also explore the use of this compound derivatives as novel synthons in the synthesis of complex organic molecules, such as 1,4-benzothiazine derivatives, by utilizing intermediates like (Z)-β-(2-fluorobenzenesulfonyl)vinylamines thieme-connect.com. This highlights a shift towards utilizing stabilized this compound equivalents in targeted synthesis.
Despite the challenges, the pursuit of more direct and efficient synthetic methods for this compound and its protected forms remains an active area of research, driven by the desire for cleaner processes and greater control over polymer architecture.
Advancements in Precision Polymerization of Complex this compound Copolymers for Tailored Functionality
Poly(this compound) (PVAm), typically synthesized by the hydrolysis of poly(N-vinylformamide) (PNVF) or poly(N-vinylacetamide) (PNVA), is a cationic polyelectrolyte with a high density of primary amine groups bilkent.edu.trresearchgate.netrsc.orgresearchgate.net. Its unique properties, such as pH-responsiveness, metal binding capacity, and affinity for anionic substances, make it valuable in various applications bilkent.edu.trrsc.orgacs.org.
Advancements in polymerization techniques, particularly controlled radical polymerization methods like Organometallic-Mediated Radical Polymerization (OMRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are enabling the synthesis of complex this compound copolymers with controlled molecular weights, compositions, and architectures acs.orgacs.orgresearchgate.netd-nb.info. This precision is crucial for tailoring the functionality of PVAm-based materials.
Research is focusing on incorporating different amino groups (primary and secondary) and other functionalities into the polymer backbone through the copolymerization of protected vinylamides (like NVA and NMVA) with other monomers, followed by hydrolysis acs.orgrsc.orgrsc.org. This allows for fine-tuning properties such as charge density, hydrophilicity, and reactivity.
Examples of such advancements include the synthesis of statistical and block copolymers containing both primary and secondary amines acs.orgrsc.org. Controlled copolymerization of NVA and NMVA by OMRP has been explored to achieve specific monomer distributions along the chain acs.org. Furthermore, the synthesis of block copolymers, such as poly(N-vinylpyrrolidone)-b-poly(N-vinylformamide) (PVP-b-PNVF) followed by hydrolysis to PVP-b-PVAm, demonstrates the ability to combine the properties of different polymer blocks d-nb.info.
These controlled polymerization techniques provide access to a wider range of PVAm-based copolymers with tailored functionalities for specific applications.
Enhanced Computational Insights into this compound's Intrinsic Reactivity Profile
Computational chemistry plays a vital role in understanding the intrinsic reactivity of this compound, particularly given its instability and rapid tautomerization. Theoretical studies provide insights into reaction mechanisms, energy barriers, and the influence of different environments on this compound's behavior.
Computational modeling has been used to investigate the tautomerization equilibrium between this compound and ethanimine, helping to understand why ethanimine is the more stable form under typical terrestrial conditions wikipedia.org. Furthermore, computational studies have explored the reactivity of this compound with other species. For example, semi-empirical molecular orbital computational studies have modeled the reaction between this compound and singlet oxygen, investigating potential intermediates like zwitterionic peroxides and charge-transfer complexes slideserve.com.
In the context of prebiotic chemistry, computational calculations have been employed to explore potential formation routes of this compound from simpler molecules, such as acetylene and ammonia, in interstellar ice analogs. These studies utilize quantum chemical computations to propose reaction pathways, including radical-radical recombination and molecular addition, and to calculate energy barriers associated with these transformations researchgate.net.
Computational studies are also valuable in understanding the polymerization behavior of this compound precursors and the hydrolysis of poly(vinylamide)s. They can help predict reactivity ratios in copolymerization and analyze the efficiency and mechanisms of hydrolysis under different conditions acs.orgresearchgate.netrsc.org.
Exploration of this compound-Based Materials in Advanced Functional Technologies
Poly(this compound) and its copolymers are being explored for a wide range of advanced functional technologies, leveraging the unique properties conferred by the primary amine groups. These applications span various fields, including water treatment, paper additives, surface modification, and biomedical materials.
In water treatment, PVAm-based materials are utilized for their ability to bind metal ions and other anionic pollutants bilkent.edu.trrsc.orgacs.orgncsu.edu. Their cationic nature makes them effective flocculants and adsorbents. Modified this compound-containing polymers are also investigated as additives in papermaking to improve properties like strength and drainage ncsu.edugoogle.com.
Surface modification is another significant area, where PVAm can be grafted onto various substrates to alter their surface properties, such as charge, hydrophilicity, and reactivity bilkent.edu.trrsc.org. This is relevant for applications ranging from membranes for gas separation and CO₂ capture to the modification of biomedical device surfaces to improve biocompatibility rsc.orgmdpi-res.combohrium.com. For instance, dextran-modified poly(vinyl amine) has been explored as a coating for medical-grade polycarbonate to reduce platelet adhesion bohrium.com.
PVAm-based hydrogels and microparticles are also being developed for applications such as drug delivery and the removal of heavy metal ions rsc.orgresearchgate.netnih.gov. The pH-responsive nature of PVAm allows for controlled release in drug delivery systems. Furthermore, novel PVAm-based materials exhibiting clusterization-triggered emission are being investigated as advanced functional luminescent materials researchgate.net.
The versatility of post-polymerization functionalization of PVAm allows for the introduction of various chemical groups, further expanding the potential applications of these materials in diverse technological areas rsc.orgrsc.org.
Q & A
Q. How can researchers design this compound derivatives with enhanced stability for biomedical applications?
- Methodological Answer : Introduce steric hindrance (e.g., methyl groups) near the NH2 moiety to retard degradation. Test derivatives via accelerated stability studies (40°C/75% RH for 4 weeks). Use QSAR models to correlate substituent electronic parameters (Hammett σ) with half-lives. Validate biocompatibility via in vitro cytotoxicity assays (e.g., MTT tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
